molecular formula C17H16BrN5O2 B11456160 N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide

N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide

Cat. No.: B11456160
M. Wt: 402.2 g/mol
InChI Key: KTLIPJUUIGLCOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide is a complex organic compound that features a tetrazole ring, a bromophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-bromophenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Attachment of the Methoxy Group: The tetrazole intermediate is then reacted with 4-hydroxybenzaldehyde to form the methoxyphenyl derivative.

    Formation of the Acetamide Moiety: Finally, the methoxyphenyl derivative is reacted with N-methylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, potentially inhibiting enzymes or receptors. The bromophenyl group may interact with hydrophobic pockets in proteins, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide
  • N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide
  • N-(4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide

Uniqueness

N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity for certain biological targets compared to its chloro, fluoro, and methyl analogs.

Properties

Molecular Formula

C17H16BrN5O2

Molecular Weight

402.2 g/mol

IUPAC Name

N-[4-[[1-(4-bromophenyl)tetrazol-5-yl]methoxy]phenyl]-N-methylacetamide

InChI

InChI=1S/C17H16BrN5O2/c1-12(24)22(2)14-7-9-16(10-8-14)25-11-17-19-20-21-23(17)15-5-3-13(18)4-6-15/h3-10H,11H2,1-2H3

InChI Key

KTLIPJUUIGLCOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.